N-cycloheptyl-2-imidazol-1-ylacetamide
CAS No.:
Cat. No.: VC12994126
Molecular Formula: C12H19N3O
Molecular Weight: 221.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19N3O |
|---|---|
| Molecular Weight | 221.30 g/mol |
| IUPAC Name | N-cycloheptyl-2-imidazol-1-ylacetamide |
| Standard InChI | InChI=1S/C12H19N3O/c16-12(9-15-8-7-13-10-15)14-11-5-3-1-2-4-6-11/h7-8,10-11H,1-6,9H2,(H,14,16) |
| Standard InChI Key | HCQOMBXNKVVWNT-UHFFFAOYSA-N |
| SMILES | C1CCCC(CC1)NC(=O)CN2C=CN=C2 |
| Canonical SMILES | C1CCCC(CC1)NC(=O)CN2C=CN=C2 |
Introduction
Chemical Structure and Molecular Characteristics
N-Cycloheptyl-2-imidazol-1-ylacetamide (molecular formula: ) features a central imidazole ring substituted at the 1-position with an acetamide group, which is further functionalized with a cycloheptyl moiety (Fig. 1). The cycloheptyl group introduces steric bulk and lipophilicity, distinguishing it from analogs with smaller cycloalkyl substituents, such as cyclohexyl or cyclopentyl groups .
Table 1: Estimated Physicochemical Properties of N-Cycloheptyl-2-imidazol-1-ylacetamide
The compound’s logP value suggests moderate lipophilicity, comparable to cyclohexyl-containing imidazole acetamides . This property likely enhances membrane permeability, a critical factor in drug design . The polar surface area, influenced by the acetamide and imidazole groups, indicates potential solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) .
Synthetic Routes and Optimization Strategies
Core Synthesis Methodology
The synthesis of N-cycloheptyl-2-imidazol-1-ylacetamide can be extrapolated from established protocols for analogous compounds . A two-step approach is hypothesized:
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Formation of Imidazole Ester Intermediate:
Imidazole reacts with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) to yield ethyl 2-imidazol-1-ylacetate. This step mirrors the synthesis of imidazole esters described in studies of antimicrobial agents . -
Aminolysis with Cycloheptylamine:
The ester intermediate undergoes nucleophilic acyl substitution with cycloheptylamine, facilitated by heating in ethanol or methanol . The reaction typically proceeds at 70–80°C for 1–2 hours, yielding the target acetamide after recrystallization .
Representative Reaction Scheme:
Yield Optimization and Purification
Studies on similar compounds report yields of 60–75% for the aminolysis step . Recrystallization from ethanol or ethyl acetate is recommended to achieve >95% purity . Analytical characterization via -NMR and FT-IR would confirm the structure, with expected signals such as:
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-NMR (CDCl): δ 1.40–1.70 (m, 12H, cycloheptyl), 3.45 (t, 1H, NH), 4.20 (s, 2H, CH), 7.15 (s, 1H, imidazole), 7.45 (s, 1H, imidazole) .
Physicochemical and Spectroscopic Properties
Solubility and Stability
N-Cycloheptyl-2-imidazol-1-ylacetamide is expected to exhibit limited aqueous solubility (<1 mg/mL at 25°C) due to its lipophilic cycloheptyl group . Stability studies of analogous compounds suggest susceptibility to hydrolysis under strongly acidic or basic conditions, necessitating storage in anhydrous environments .
Spectroscopic Data
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